2-Aminoazulene-1,3-dicarbonitrile 2-Aminoazulene-1,3-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 3786-66-1
VCID: VC1976344
InChI: InChI=1S/C12H7N3/c13-6-10-8-4-2-1-3-5-9(8)11(7-14)12(10)15/h1-5H,15H2
SMILES: C1=CC=C2C(=C(C(=C2C#N)N)C#N)C=C1
Molecular Formula: C12H7N3
Molecular Weight: 193.2 g/mol

2-Aminoazulene-1,3-dicarbonitrile

CAS No.: 3786-66-1

Cat. No.: VC1976344

Molecular Formula: C12H7N3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoazulene-1,3-dicarbonitrile - 3786-66-1

Specification

CAS No. 3786-66-1
Molecular Formula C12H7N3
Molecular Weight 193.2 g/mol
IUPAC Name 2-aminoazulene-1,3-dicarbonitrile
Standard InChI InChI=1S/C12H7N3/c13-6-10-8-4-2-1-3-5-9(8)11(7-14)12(10)15/h1-5H,15H2
Standard InChI Key YNZJVRSNCQQZDY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C(C(=C2C#N)N)C#N)C=C1
Canonical SMILES C1=CC=C2C(=C(C(=C2C#N)N)C#N)C=C1

Introduction

Chemical Structure and Properties

2-Aminoazulene-1,3-dicarbonitrile (CAS No: 3786-66-1) features a bicyclic system with fused five-membered and seven-membered rings that form the azulene core. The compound has two cyano groups at positions 1 and 3, and an amino group at position 2. Its molecular formula is C₁₂H₇N₃ with a molecular weight of 193.20 g/mol .

The unique structural arrangement of 2-aminoazulene-1,3-dicarbonitrile contributes to its distinctive physicochemical properties, making it valuable for various chemical applications. The presence of both electron-donating (amino) and electron-withdrawing (cyano) groups creates an interesting electronic distribution within the molecule, affecting its reactivity and potential biological interactions.

Physical and Chemical Properties

The physical and chemical properties of 2-aminoazulene-1,3-dicarbonitrile are summarized in Table 1:

PropertyValue
Molecular FormulaC₁₂H₇N₃
Molecular Weight193.20 g/mol
Physical AppearanceYellow solid
Melting Point>300°C (from acetone)
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds0

Spectroscopic Characteristics

The spectroscopic data provides crucial information for identification and structural characterization of the compound:

IR Spectroscopy (KBr, cm⁻¹): 3226 (NH₂ stretching), 2210 (C≡N stretching), 1666

¹H NMR (300 MHz, DMSO-d₆, δ ppm): 8.13 (2H, bs, NH₂), 8.01 (2H, dd, J= 9.9, 1.0 Hz, Az-6), 7.50 (2H, s, Az-1,3), 7.21 (2H, t, J= 9.9 Hz, Az-5,7)

¹³C NMR (100 MHz, DMSO-d₆, δ ppm): 160.3, 146.4, 133.8, 133.0, 128.8, 115.2, 81.3

Mass Spectrometry (EI, m/z): 193 (M⁺, 100%), 165 (8%)

Synthesis Methods

The synthesis of 2-aminoazulene-1,3-dicarbonitrile involves multiple approaches, each with specific advantages and challenges. Understanding these synthetic routes is essential for optimizing production and developing derivatives with enhanced properties.

Laboratory Synthesis

Several laboratory-scale synthesis methods have been documented for 2-aminoazulene-1,3-dicarbonitrile:

  • Reaction of 2-amino-5-nitropyridine with malononitrile: This method involves the reaction of 2-amino-5-nitropyridine with malononitrile in the presence of a base, demonstrating the versatility of organic synthesis techniques in producing complex heterocyclic compounds.

  • Nitration-Reduction Sequence: This approach begins with the azulene core, which undergoes nitration to introduce nitro groups at specific positions. These nitro groups are subsequently reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst.

  • Direct Synthesis from Precursors: A specific procedure involves reacting compound 8 (276 mg, 1 mmol) in dry ethanol (3.3 mL), followed by addition of t-butylamine (0.53 mL, 5 mmol) at room temperature under argon atmosphere. After stirring for 3.5 hours, the resulting yellow precipitate is collected by filtration, yielding 2-aminoazulene-1,3-dicarbonitrile with approximately 78% yield .

Industrial Production Considerations

For industrial-scale production, the synthesis methods are optimized to ensure efficiency, safety, and cost-effectiveness. Key considerations include:

  • Temperature and pressure control to maximize yield and minimize side reactions

  • Selection of appropriate catalysts to enhance reaction rates and selectivity

  • Solvent selection that balances reactivity, safety, and environmental concerns

  • Purification techniques that efficiently isolate the target compound from impurities

Reactivity and Chemical Behavior

The reactivity of 2-aminoazulene-1,3-dicarbonitrile stems from its functional groups and unique electronic distribution. Understanding these reactivity patterns is crucial for developing synthetic applications and predicting biological interactions.

Key Reactions

Several important reaction types have been observed with 2-aminoazulene-1,3-dicarbonitrile:

  • Oxidation Reactions: The compound undergoes oxidation with agents such as potassium permanganate or chromium trioxide, leading to oxidized derivatives with modified functional groups.

  • Reduction Reactions: Reducing agents including lithium aluminum hydride or sodium borohydride can transform the cyano groups, generating derivatives with different functional characteristics.

  • Substitution Reactions: Both the amino and cyano groups can participate in substitution reactions with various electrophiles and nucleophiles, enabling the synthesis of diverse derivatives.

  • Complexation: The nitrogen atoms in the amino and cyano groups can coordinate with metal ions, forming complexes with potential applications in catalysis and materials science.

Structure-Reactivity Relationships

The reactivity of 2-aminoazulene-1,3-dicarbonitrile is influenced by the electronic interplay between its functional groups. The amino group acts as an electron donor, while the cyano groups withdraw electron density. This creates regions of varying electron density across the molecule, affecting its interactions with different reagents and biological targets.

Research Applications

2-Aminoazulene-1,3-dicarbonitrile offers significant potential across multiple scientific disciplines, from synthetic chemistry to medicinal applications. Its unique structural features make it valuable for developing new materials and therapeutic agents.

Applications in Organic Synthesis

In organic synthesis, 2-aminoazulene-1,3-dicarbonitrile serves several important functions:

  • Building Block: It functions as a versatile building block for constructing more complex azulene derivatives and heterocyclic systems.

  • Functional Template: The presence of reactive functional groups (amino and cyano) provides multiple sites for chemical modifications, enabling the synthesis of libraries of structurally diverse compounds.

  • Structural Scaffold: The azulene core provides a unique structural scaffold that can be incorporated into larger molecular architectures, contributing to the development of compounds with novel properties.

Biological Activities and Medicinal Applications

Although direct biological activity data for 2-aminoazulene-1,3-dicarbonitrile itself is limited, related azulene derivatives have demonstrated promising biological properties:

  • Antimicrobial Activity: Some azulene-based compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibacterial agents.

  • Anticancer Potential: Research indicates that certain azulene derivatives possess antiproliferative activities against cancer cells, highlighting their potential in oncology research.

  • Interaction with Biological Targets: The compound's functional groups can potentially interact with enzymes, receptors, and other biomolecules, making it a candidate for pharmacological studies.

Material Science Applications

The unique electronic properties of the azulene system make 2-aminoazulene-1,3-dicarbonitrile potentially valuable in material science:

  • Dyes and Pigments: The compound can be used in the development of specialized dyes and pigments with unique optical properties.

  • Electronic Materials: The extended π-electron system of the azulene core, combined with the electronic effects of the functional groups, suggests potential applications in electronic materials and devices.

Comparison with Related Compounds

To better understand the distinctive properties of 2-aminoazulene-1,3-dicarbonitrile, it is valuable to compare it with structurally related compounds.

Structural Analogs

Table 2 presents a comparison of 2-aminoazulene-1,3-dicarbonitrile with several structural analogs:

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesDistinguishing Properties
2-Aminoazulene-1,3-dicarbonitrileC₁₂H₇N₃193.20 g/molAzulene core with amino and two cyano groupsCombines electron-donating and electron-withdrawing groups
Diethyl 2-aminoazulene-1,3-dicarboxylateC₁₆H₁₇NO₄287.31 g/molAzulene core with amino and two ester groupsHigher molecular weight, contains ester functionalities
1,3-Azulenedicarboxylic acid, 2-amino-C₁₂H₉NO₄231.20 g/molAzulene core with amino and two carboxylic acid groupsContains acidic functional groups, higher polarity
4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrileC₁₄H₁₀N₄Not reportedBiphenyl core with two amino and two cyano groupsDifferent aromatic system, more flexible structure

Relationship to Azulene Chemistry

2-Aminoazulene-1,3-dicarbonitrile represents an important compound within the broader context of azulene chemistry. The azulene system's unique electronic properties—characterized by a formal 10 π-electron system—contribute to the compound's distinctive reactivity patterns and potential applications.

The non-benzenoid aromatic character of azulene creates an unusual dipole moment across the molecule, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. This electronic arrangement, combined with the effects of the amino and cyano substituents, results in a compound with unique chemical behavior compared to traditional benzenoid aromatics.

Current Research and Future Directions

Research on 2-aminoazulene-1,3-dicarbonitrile continues to evolve, with several promising areas of investigation emerging in recent years.

Current Research Focuses

Current research on 2-aminoazulene-1,3-dicarbonitrile primarily centers on:

  • Synthetic Methodology Improvement: Developing more efficient and sustainable synthetic routes to produce the compound and its derivatives.

  • Biological Activity Exploration: Investigating the compound's interactions with various biological targets to uncover potential therapeutic applications.

  • Structure-Activity Relationships: Exploring how structural modifications affect the compound's properties and activities, guiding the design of optimized derivatives.

Future Research Opportunities

Several promising directions for future research include:

  • Medicinal Chemistry Applications: Further exploration of the compound and its derivatives for potential pharmaceutical applications, particularly in antimicrobial and anticancer research.

  • Materials Science Development: Investigating applications in electronic materials, sensors, and optoelectronic devices, leveraging the unique electronic properties of the azulene system.

  • Catalytic Applications: Exploring the potential of metal complexes with 2-aminoazulene-1,3-dicarbonitrile as ligands for catalytic applications in organic synthesis.

  • Computational Studies: Using advanced computational methods to better understand the electronic structure and reactivity patterns of the compound, guiding experimental work.

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